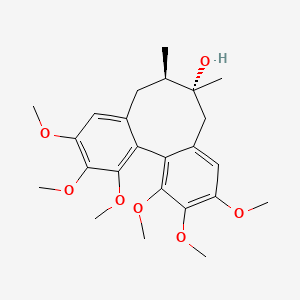![molecular formula C23H30O5 B1246348 5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B1246348.png)
5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[311]heptane]-8-carbaldehyde is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and aldehyde groups are introduced using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反应分析
Types of Reactions
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters depending on the reagents used.
科学研究应用
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The spiro structure may also contribute to its unique biological activities by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: Another spiro compound with different functional groups.
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Shares a similar bicyclic structure.
Uniqueness
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
属性
分子式 |
C23H30O5 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3 |
InChI 键 |
XREJXBXJCWWRFP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
规范 SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
同义词 |
euglobal G3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


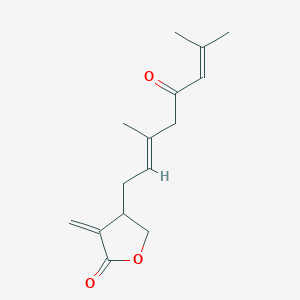

![(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1246267.png)
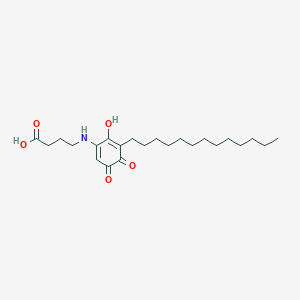
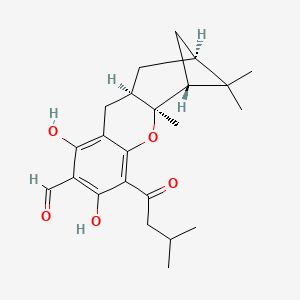
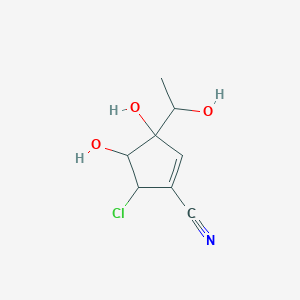

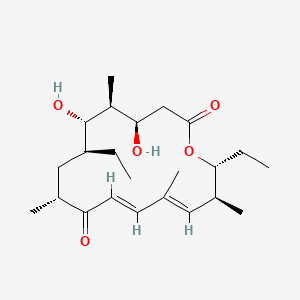
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
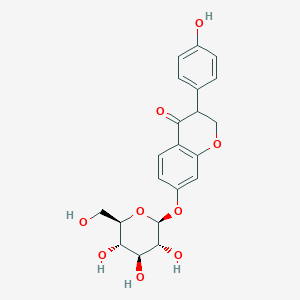
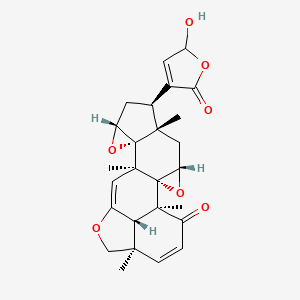
![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
